Journal Name:Macromolecules
Journal ISSN:0024-9297
IF:6.057
Journal Website:http://pubs.acs.org/journal/mamobx
Year of Origin:1968
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1022
Publishing Cycle:Biweekly
OA or Not:Not
Macromolecules ( IF 6.057 ) Pub Date: 2023-03-21 , DOI:
10.1016/j.jcs.2023.103670
Abstract not available
Macromolecules ( IF 6.057 ) Pub Date: 2023-05-31 , DOI:
10.1016/j.jcs.2023.103714
Ageing is a complex and useful method of post-harvest improvement in rice grain quality. Till date, limited information is available for longer period (up to 24 months) of rice ageing. This is the first comprehensive study to provide optimum period of rice ageing based on dynamics of nutritional, textural, cooking, pasting, and sensory properties of highly consumed and exported mega Indian varieties of basmati (PB-1121, PB-1509) as compared to non-basmati (BPT-5204, Swarna) rice. No significant differences in starch, protein, and lipid contents were observed, whereas amylose content and resistant starch showed an increasing trend during ageing in all varieties. Hardness and stickiness showed a negative correlation with the significant coefficient (R2) of −0.73, −0.74, −0.71 and −0.54 for PB-1121, PB-1509, BPT-5204 and Swarna respectively. Regression analysis between elongation ratio and water use efficiency for all varieties was found highly significant (0.89–0.99). Based on pasting profiles, eating-cooking quality traits, amylose content, and resistant starch content, 12–18 months aged basmati rice is recommended for rice eaters depending on their choice of fluffiness and grain length and 18–24 months aged non-basmati rice is good for food industries to use them for crispiness of products. Future research is needed to study the effect of storage on rice digestibility for a better understanding of ageing phenomenon.
Macromolecules ( IF 6.057 ) Pub Date: 2023-05-16 , DOI:
10.1016/j.jcs.2023.103705
The physicochemical properties of wheat flour and the chain-length distributions of amylopectin from eleven cultivars were studied. Chinese steamed bread (CSB) was made by a one-step fermentation procedure using these flours to explore the effects of frozen storage on the qualities of CSB and starch molecular structures. The results indicated that the protein and wet gluten had significant effects on the fermentation rheological properties of wheat dough and CSB qualities. The amylose content and amylopectin structure had important influences on the pasting properties of wheat flour and the firming of CSB. Water loss and migration in CSB during freezing, accompanied by the starch retrogradation, depended on the amylose content and amylopectin structure. After 60-day of frozen storage at −18 °C, the amylopectin extracted from CSB showed decreased fractions of B1 and B2 chains while the long B3 chain and average chain length increased. Moreover, short amylopectin chains were negatively correlated with the hardness of CSB (P < 0.01). These results confirmed that the structure-property relationships of wheat flour have crucial influences on the qualities of CSB, which would benefit our selection of wheat materials for the frozen food industry and provide a reference for wheat breeding.
Macromolecules ( IF 6.057 ) Pub Date: 2023-03-25 , DOI:
10.1016/j.jcs.2023.103674
A method is proposed to detect the temperature, Tphy, at which dried noodles change their physical state during heating. The method was applied to dried spaghetti and udon (a Japanese noodle made from all-purpose wheat flour), and tested at various moisture contents. For both spaghetti and udon, Tphy almost coincided with the glass transition temperature, Tg, of noodles as determined by differential scanning calorimetry (DSC) when their moisture contents were about 0.15 kg-H2O/kg-d.m. or more. However, at moisture content levels less than this, Tphy was considerably lower than Tg and almost matched the temperature at which the DSC curve began to change stepwise in the first heating for the samples with no pretreatment for eliminating the effect of thermal history. The Tphy corresponded with the temperature at which relaxation due to the secondary molecular ordering occurred in the glass state.
Macromolecules ( IF 6.057 ) Pub Date: 2023-05-04 , DOI:
10.1016/j.jcs.2023.103690
A new kneading method was proposed to improve the quality of whole wheat dough and bread. In the new kneading process, bran was added after the refined flour was mixed with water. LF-NMR results showed that the proportion of bound water increased by 0.98%, and the proportion of immobilized water decreased by 1.06% with the new kneading process; also, the dough dynamic rheological properties showed that G′ and G″ significantly increased. Besides, the content of sulfur-hydrogen bonds (SH) decreased by 39.41%, and the content of disulfide bonds (SS) increased by 16.95%. In addition, significant improvements in bread's specific volume (from 3.19 mL/g to 3.43 mL/g) and texture properties (hardness, springiness, cohesiveness, chewiness, and resilience). Using the new kneading method could allow the gluten to combine with water and improve the gluten network, which improves the quality of whole wheat dough and bread.
Macromolecules ( IF 6.057 ) Pub Date: 2023-04-19 , DOI:
10.1016/j.jcs.2023.103681
This paper presents the optical characterization of five commercial classes of rice: two classes of white rice, one fortified, one integral, and one parboiled. The differences between the line shapes of the photoluminescence spectra of rice grains and the contribution of its components, starch, fat, and ash, to the rice spectrum were discussed. The fat contributes to rice emission at wavelengths 676 nm and 715 nm, while the starch components contribute at low wavelengths with maxima at 552 and 591 nm. As for the ash, the photoluminescence spectra are of low intensity for all samples, with no significant incidence in the rice photoluminescence spectrum. However, the ashes of the fortified rice and parboiled rice show structures in the line shape at 744, 774, 842, and 881 nm, attributed to minerals not present in the other classes of rice. Additionally, we present these comparisons on absorption spectra in the infrared region; it was observed that there are differences between the white classes of rice and the classes of rice with husk; a high similarity between the absorption spectrum of rice and its starch was also observed, masking the contribution of fat and ash, thus validating the sensitivity of the photoluminescence technique.
Macromolecules ( IF 6.057 ) Pub Date: 2023-04-05 , DOI:
10.1016/j.jcs.2023.103679
Alkylresorcinols (ARs), a group of phenolic lipids exclusively found in wheat, rye and barley among daily foods, are considered to be biomarkers for whole wheat grain intake. Recent studies have gradually revealed their functions and benefits for human health. However, the natural variation of ARs contents (ARC) in bread wheat cultivars in China has not been revealed. This study assayed grain ARC in a panel of 161 wheat cultivars grown in five environments in China and reports significant genotypic and environmental variation. Grain ARC ranged from 321 to 972 μg/g. Cultivars such as Yumai 18 and Yumai 2 had high ARC and thousand kernel weight (TKW) and can be utilized for production of ARs-fortified foods and as parents for breeding. Genome-wide association analysis with high-density single nucleotide polymorphism (SNP) arrays identified 24 and 32 stable loci associated with total ARC and thousand kernel ARC (TKAC), respectively. Loci on chromosome arms 3BL and 7BL, were significant for both ARC and TKAC. This study firstly revealed the extensive variation and genetic architecture of ARC in Chinese bread wheat, providing a theoretical basis for future high-ARC genetic improvement.
Macromolecules ( IF 6.057 ) Pub Date: 2023-06-24 , DOI:
10.1016/j.jcs.2023.103725
Oat protein must be extractable to play a functional role in liquid and semi-solid foods. Also relevant in this context is the colloidal state of the extracted oat protein, which is however rarely considered. Here, the impact of ball milling of defatted oat whole meal (DOW) on its protein extractability, composition and colloidal state in water, in a 1.0 M NaCl solution and in a medium at pH 9.0 was investigated. Overall, ball milling caused a decrease in DOW particle size and an increase in protein extractability, i.e. the protein recovery in the supernatant after extraction and centrifugation. Interestingly, for both control and ball milled DOW, increasing the applied centrifugal force after extraction led to a decreased protein extractability. Thus, a fraction of proteins – mainly 12S globulins as revealed by chromatography – remained in suspension at lower centrifugal force but precipitated at higher centrifugal force. This effect was more pronounced for ball milled DOW. These findings indicate that part of the 12S globulins in oat protein extracts, especially after prior ball milling, occur as protein aggregates. In conclusion, ball milling and altered centrifugation conditions after extraction can result in oat extracts with pronounced differences in protein level, composition and colloidal state.
Macromolecules ( IF 6.057 ) Pub Date: 2023-06-10 , DOI:
10.1016/j.jcs.2023.103715
Incorporation of dietary fibre in a bread recipe is a technological challenge. Therefore, the aim was evaluating the impact of substitution of wheat flour with extracted soluble dietary fibre from barley (BDF) at two levels (4.0% and 8.0%) on dough and bread characteristics. The percent water absorption and mixograph peak mixing time increased for both BDF substitution levels, while T22 relaxation time reduced significantly. In addition, 4.0 and 8.0% BDF substitution levels resulted in a 20.6% and 33.4% reduction in freezable water (FW) content, respectively, and increased G′ and G″ values. In creep tests, BDF dough showed reduced creep compliance values and recoverable strain percentages. BDF limits the water availability in dough for the other biopolymers as reflected in more β-sheet structures, reduced water mobility and lower FW content. The reduction in water availability results in impaired development of an elastic gluten network and an increased resistance to deformation, eventually translating in higher crumb hardness and lower loaf volume. These insights can serve as basis for targeted interventions to recipes and processing to counteract the adverse effects of BDF on bread properties. This study also revealed that 4.0% BDF substitution of wheat flour does not adversely affect bread quality.
Macromolecules ( IF 6.057 ) Pub Date: 2023-06-10 , DOI:
10.1016/j.jcs.2023.103713
The starch structures and digestibility of starches prepared from newly developed Korean high amylose rice varieties were investigated. Amylose (AM) contents of Goami, Shingil, Goami 2, and Dodam starches were 25.56, 30.34, 36.33, and 45.78%, respectively. The Goami and Shingil starches were A-type crystallinity, while the Goami 2 and Dodam starches were B-type crystallinity. The molecular weights of AM were lower in the B-type starches (1.64 × 105 and 1.88 × 105) than in the A-type starches (3.88 × 105 and 3.00 × 105). The average chain length (CL) and longer branch CL (DP ≥ 25) of amylopectin (AP) were higher in B-type rice starches than in A-type rice starches. The ratio of 1045/1022 cm-1 and relative crystallinity were lower in the B-type rice starches. These results show that B-type starches have a higher AM content (>35%), gelatinization temperature, resistance to digestibility, and longer branch CL of AP, but a lower AM molecular weight than A-type starches.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | POLYMER SCIENCE 高分子科学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
15.00 | 269 | Science Citation Index Science Citation Index Expanded | Not |
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